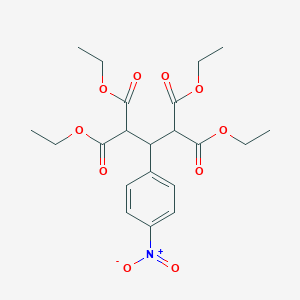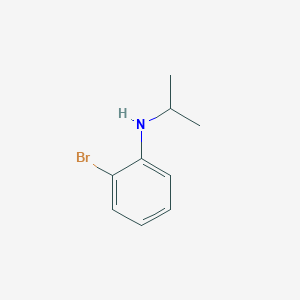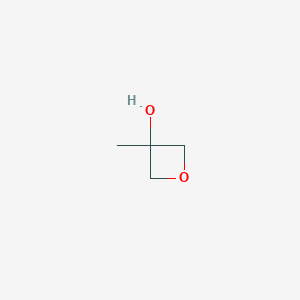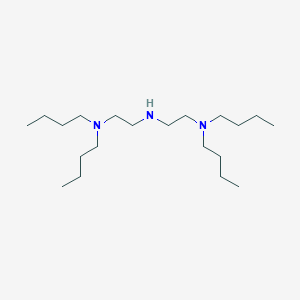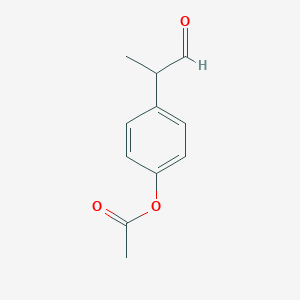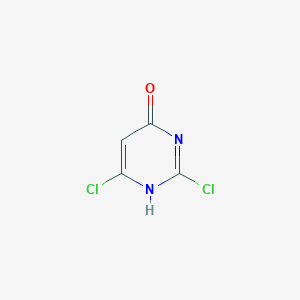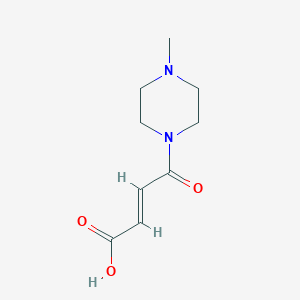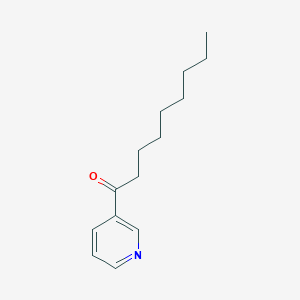
1-(Pyridin-3-yl)nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)nonan-1-one, commonly known as PYN, is a chemical compound that belongs to the class of ketones. PYN has a molecular formula of C15H19NO and a molecular weight of 233.32 g/mol. PYN has been widely studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of PYN is not fully understood. However, it is believed that PYN exerts its antitumor and antifungal activity by inhibiting the activity of key enzymes involved in cell proliferation and growth. PYN has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. PYN has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin in fungal cell walls.
Biochemische Und Physiologische Effekte
PYN has been shown to exhibit several biochemical and physiological effects. PYN has been shown to induce apoptosis, or programmed cell death, in cancer cells. PYN has also been shown to inhibit the growth and proliferation of cancer cells. In addition, PYN has been shown to inhibit the growth and development of fungal cells by disrupting the synthesis of chitin in fungal cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
PYN has several advantages for use in lab experiments. PYN is a relatively stable compound that can be easily synthesized in a laboratory setting. PYN also exhibits potent antitumor and antifungal activity, making it a valuable tool for studying the mechanisms of cancer and fungal cell growth. However, there are also limitations to the use of PYN in lab experiments. PYN has not yet been extensively studied in vivo, and its toxicity and potential side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on PYN. One direction is to further investigate the mechanism of action of PYN and its potential applications in the treatment of cancer and fungal infections. Another direction is to investigate the potential use of PYN in combination with other drugs for the treatment of cancer and fungal infections. Additionally, future research could focus on the development of new synthetic methods for PYN and its analogs, as well as the optimization of existing synthetic methods. Finally, future research could focus on the development of new formulations of PYN for improved delivery and efficacy.
Synthesemethoden
The synthesis of PYN can be achieved through the reaction of 3-pyridylboronic acid with nonanoyl chloride in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of PYN. The synthesis of PYN is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
PYN has been widely studied for its potential applications in scientific research. One of the main applications of PYN is in the field of medicinal chemistry. PYN has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PYN has also been shown to exhibit antifungal activity against several fungal strains.
Eigenschaften
CAS-Nummer |
110141-48-5 |
|---|---|
Produktname |
1-(Pyridin-3-yl)nonan-1-one |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-pyridin-3-ylnonan-1-one |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-10-14(16)13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3 |
InChI-Schlüssel |
AHTOQJKRGQFEJO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CN=CC=C1 |
Synonyme |
3-Nonanoylpyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



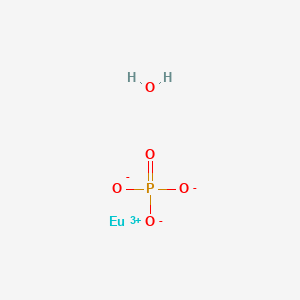
![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)
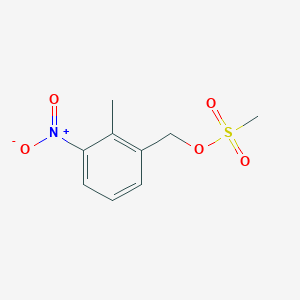
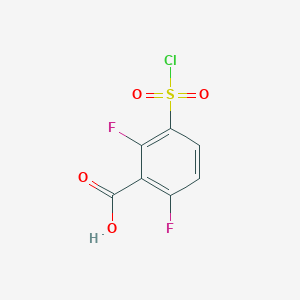
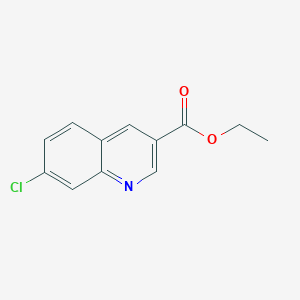
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
